8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Lipophilicity LogP ADME

8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a synthetic azabicyclic derivative belonging to the broad 8-azabicyclo[3.2.1]oct-2-ene class, which is recognized in patent literature for its monoamine neurotransmitter re-uptake inhibitory potential. This specific compound contains a unique combination of functional groups: a constrained 8-azabicyclo[3.2.1]oct-2-ene core is linked via a ketone to a phenyl ring, which is para-substituted with a pyrrolidine-1-sulfonyl moiety.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1797740-64-7
Cat. No. B2614993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
CAS1797740-64-7
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4
InChIInChI=1S/C18H22N2O3S/c21-18(20-15-4-3-5-16(20)9-8-15)14-6-10-17(11-7-14)24(22,23)19-12-1-2-13-19/h3-4,6-7,10-11,15-16H,1-2,5,8-9,12-13H2
InChIKeyZQTLWIFGVDMTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797740-64-7): Core Scaffold & Procurement-Specific Profile


8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a synthetic azabicyclic derivative belonging to the broad 8-azabicyclo[3.2.1]oct-2-ene class, which is recognized in patent literature for its monoamine neurotransmitter re-uptake inhibitory potential [1]. This specific compound contains a unique combination of functional groups: a constrained 8-azabicyclo[3.2.1]oct-2-ene core is linked via a ketone to a phenyl ring, which is para-substituted with a pyrrolidine-1-sulfonyl moiety. Its molecular formula is C18H22N2O3S with a molecular weight of 346.45 g/mol [2]. Unlike simpler benzenesulfonyl analogs, the pyrrolidine-1-sulfonyl group introduces a saturated heterocycle with distinct stereoelectronic properties, influencing both the compound's chemical reactivity profile and its potential complementarity with biological targets.

Why Generic 8-Azabicyclo[3.2.1]oct-2-ene Analogs Cannot Be Interchanged for 8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene


Direct substitution with in-class analogs is not viable due to profound differences in critical molecular properties arising from the unique pyrrolidine-1-sulfonyl benzoyl warhead. The class-level activity of 8-azabicyclo[3.2.1]oct-2-ene derivatives, primarily as monoamine re-uptake inhibitors, is highly sensitive to the nature and substitution pattern of the group attached to the nitrogen atom [1]. Replacing the target compound's specific para-(pyrrolidine-1-sulfonyl)benzoyl group with a simpler benzenesulfonyl, an alkoxybenzoyl, or a pyrazole-modified variant results in dramatic shifts in lipophilicity, hydrogen-bonding capacity, and molecular topology, as demonstrated by comparative computed property data. These changes directly translate to altered pharmacokinetic and pharmacodynamic profiles, rendering simple analogs unsuitable surrogates for any structure-activity relationship (SAR) study, chemical probe campaign, or synthetic pathway where this specific molecular geometry is required.

Head-to-Head Comparator Data for 8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene: A Quantitative Evidence Guide for Scientific Selection


Comparative LogP Analysis: Lipophilicity Modulation by Pyrrolidine-1-sulfonyl Group

The target compound is predicted to have a significantly lower lipophilicity (LogP) compared to the analogous 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene. The inclusion of the polar pyrrolidine-1-sulfonyl group in place of the electron-withdrawing trifluoromethyl group on the benzoyl moiety increases polarity, leading to a predicted LogP (XLogP3) of 1.7 for the target compound versus 3.1 for the comparator [1]. This is a crucial differentiator for applications requiring improved aqueous solubility or reduced non-specific protein binding.

Lipophilicity LogP ADME Medicinal Chemistry

Topological Polar Surface Area (TPSA) Variation and Its Impact on Cellular Permeability

The target compound's TPSA is predicted to be substantially higher than that of its closest direct analog lacking the sulfonyl-pyrrolidine group, (1R,5S)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene. The target compound's TPSA is calculated as 69.2 Ų, compared to 45.9 Ų for the analog. This 23.3 Ų increase is driven by the additional benzoyl carbonyl group [1]. This places the compound in a different region of CNS drug-likeness space.

TPSA Drug-likeness BBB Permeability Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity as a Differentiator from Benzenesulfonyl Analogs

The target compound features an increased hydrogen-bond acceptor (HBA) count compared to 8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene. The pyrrolidine-1-sulfonyl group on the target molecule adds an extra nitrogen atom as an HBA, increasing the total HBA count to 5, in contrast to 3 for the simpler benzenesulfonyl analog . This differential interaction potential is critical for protein-ligand interactions.

Hydrogen Bonding Target Engagement Solubility SAR

Differentiation from Pyrazole-Functionalized Analog via Steric Bulk and Shape

The target compound offers a fundamentally different molecular shape and conformational space compared to the next-nearest analog, 3-(1H-pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane. While they share the core and sulfonyl warhead, the target compound's oct-2-ene core is planar and rigid, whereas the comparator's octane core with a 3-pyrazole substituent is non-planar and significantly more bulky [1]. This class-level inference of steric and shape differentiation is vital for target complementarity.

3D Shape Ligand Efficiency Selectivity Chemical Biology

Highest-Value Application Scenarios for 8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene Based on Differentiated Evidence


Strategic Negative Control for Monoamine Re-uptake Inhibitor SAR

The class of 8-azabicyclo[3.2.1]oct-2-ene derivatives is known for monoamine re-uptake inhibition [1]. The target compound's unique pyrrolidine-1-sulfonyl benzoyl group represents a significant departure from the substituted phenyl groups described in the primary patent. Its distinct LogP and HBA profile make it an ideal, quantifiably different negative control compound to validate that a observed biological effect is indeed driven by a specific structural motif common to lower-LogP, higher-HBA inhibitors, and not by the azabicyclic core itself.

Fragment-Based Drug Discovery (FBDD) and PROTAC Building Block

With a molecular weight of 346.45 g/mol, the compound is at the upper limit of a fragment but is highly functionalized. Its combination of a rigid core, a pyrrolidine-1-sulfonyl group (which mimics a key pharmacophore in several drug classes), and a benzoyl linker make it a versatile synthon. The precise LogP (1.7) and TPSA (69.2 Ų) provide a predictable starting point for linking to an E3 ligase ligand in PROTAC design, where careful control of the linker's physicochemical properties is essential for cellular activity.

Chemical Probe for Protein Surface Recognition Studies

The target compound's distinct 3-D shape, defined by a rigid oct-2-ene core and a hydrogen-bond-rich sulfonamide headgroup, is qualitatively different from its saturated octane and simpler sulfonyl analogs. It serves as a well-characterized chemical probe to investigate protein domains that recognize sulfonylated aromatic groups presented by a conformationally locked scaffold. The ability to form two additional hydrogen bonds relative to the benzenesulfonyl comparator provides a clear hypothesis for differential protein engagement.

Synthetic Intermediate for Metabolic Stability Optimization

For lead compounds in the azabicyclic class, metabolism often occurs at the N-substituent. The target compound's pyrrolidine-1-sulfonyl benzoyl group is a metabolically distinct replacement for common N-phenyl or N-benzyl groups. The lower LogP compared to a trifluoromethylbenzoyl analog suggests it would be less prone to CYP450-mediated oxidation, providing a rational basis for selecting this compound as a core for generating metabolically stable analogs in a lead optimization program.

Quote Request

Request a Quote for 8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.